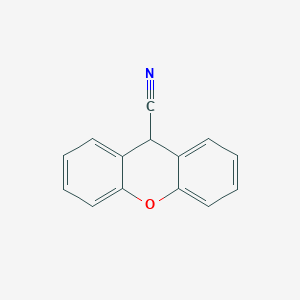

9H-xanthene-9-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

85554-24-1 |

|---|---|

Molecular Formula |

C14H9NO |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

9H-xanthene-9-carbonitrile |

InChI |

InChI=1S/C14H9NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H |

InChI Key |

ATOQLGNDBZUHKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 9h Xanthene 9 Carbonitrile and Its Derivatives

Historical Perspectives and Evolution of Synthetic Routes to Xanthene Systems

The history of xanthene synthesis dates back over a century, with early methods establishing the fundamental approaches to constructing the tricyclic core. One of the first documented syntheses of the xanthene nucleus was described by Sen et al. in 1925, involving the condensation of saligenin and resorcinol (B1680541) to yield 3-hydroxyxanthene. mdpi.com Classical methods for preparing the related xanthones (9H-xanthen-9-ones), which are key precursors to many xanthene derivatives, include the Grover, Shah, and Shah (GSS) reaction, synthesis via 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt

Over the decades, these foundational routes have been refined and expanded upon. The evolution of synthetic strategies has been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce diverse substituents at specific positions of the xanthene core. mdpi.com This has led to the development of numerous methods for creating functionalized xanthenes, moving beyond simple core construction to intricate molecular engineering. mdpi.com The oxidation of xanthenes to xanthones and the modification of the carbonyl group at position 9 of xanthones have become particularly straightforward and versatile strategies for accessing a wide array of derivatives. nih.govresearchgate.netresearchgate.net This progression has paved the way for the application of greener and more efficient procedures, including photocatalytic, metal-free, and electrochemical methods, marking a significant shift from the traditional synthetic paradigms. mdpi.comnih.govresearchgate.net

Contemporary Synthetic Strategies for 9H-Xanthene-9-carbonitrile

Modern synthetic efforts are characterized by a focus on efficiency, selectivity, and sustainability. For this compound and its derivatives, contemporary strategies often involve direct precursor conversions, optimized multi-step sequences, and the application of novel catalytic systems. These approaches aim to overcome the limitations of older methods, such as low yields, harsh conditions, and the use of toxic reagents. scielo.org.mx

Direct Synthesis from Precursor Molecules

The most direct route to this compound involves the nucleophilic substitution of a suitable leaving group at the 9-position of the xanthene core with a cyanide anion. A common and established method is the reaction of 9-Chloro-9H-xanthene with sodium cyanide. chemicalbook.com This reaction provides a direct pathway to the target nitrile compound.

Conversely, this compound is itself a key precursor for other derivatives, most notably xanthene-9-carboxylic acid. The hydrolysis of the nitrile group under basic conditions, for example, using sodium hydroxide (B78521) in water at reflux, proceeds with high efficiency to yield the corresponding carboxylic acid. vulcanchem.comchemicalbook.com A reported procedure involves heating a suspension of this compound with aqueous sodium hydroxide, leading to the formation of the sodium salt of the acid, which upon acidification precipitates the final product in high yield (95.3%). vulcanchem.comchemicalbook.com

Multi-step Synthetic Sequences and Optimization

The synthesis of complex xanthene derivatives often necessitates multi-step reaction sequences. These sequences allow for the careful construction of the molecule, introducing desired functional groups in a controlled manner. A common strategy involves building a diarylcarbinol intermediate that can then undergo an intramolecular Friedel–Crafts reaction to form the xanthene ring. rsc.org

Below is an example of a multi-step sequence for the synthesis of substituted 9-arylxanthenes, which illustrates the strategic approach to building these complex molecules. rsc.org

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Ullmann-type Coupling | A substituted phenol (B47542) and an aryl halide | Copper catalyst, base | Diaryl ether | Formation of the C-O-C linkage |

| 2 | Grignard Reaction | The diaryl ether and an aryl magnesium halide | Anhydrous ether | Diarylcarbinol with an arenoxy group | Introduction of the third aryl group |

| 3 | Intramolecular Friedel–Crafts Alkylation | The diarylcarbinol intermediate | Brønsted or Lewis acid catalyst | Substituted 9-arylxanthene | Cyclization to form the xanthene core |

Novel Catalyst Systems in Xanthene Core Formation

The development of novel catalysts has revolutionized the synthesis of the xanthene core, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater substrate scope. academie-sciences.frchemmethod.com These catalysts are often designed to be reusable, aligning with the principles of green chemistry. chemmethod.com

A variety of catalytic systems have been reported, including:

Sulfonic acid functionalized imidazolium (B1220033) salts (SAFIS): These ionic liquids act as highly efficient and reusable catalysts for one-pot, multi-component syntheses of xanthene derivatives under solvent-free conditions. academie-sciences.fr

Zinc acetate (B1210297) with ultrasound irradiation: This combination provides a simple, one-pot method for synthesizing xanthene derivatives from cyclic diketones and aromatic aldehydes with advantages like mild conditions and high atom economy. rsc.org

Heterogeneous Copper and Iron Catalysts: Recyclable magnetic nanocatalysts, such as Fe3O4@SiO2@Mel-Rh-Cu, and copper-amine complexes immobilized on supports like nano NaY zeolite (Cu@NNPS-NaY) have been developed. chemmethod.comchemmethod.com These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity. chemmethod.comchemmethod.com For instance, the Cu@NNPS-NaY catalyst can be reused for at least twelve consecutive runs. chemmethod.com

Organocatalysts: Metal-free organic Brønsted acids, such as N-triflylphosphoramide, have proven to be highly effective, inexpensive, and non-toxic catalysts for the rapid synthesis of 9-arylxanthenes via intramolecular Friedel–Crafts reactions at room temperature. rsc.orgrsc.org

Click-Synthesized Solid Acids: Novel organic-inorganic Brønsted acidic ionic solids with a phosphotungstate anion (BAIS-PW), prepared using click chemistry, serve as thermally stable and reusable catalysts for the high-yield synthesis of substituted xanthenes under solvent-free conditions. tandfonline.com

| Catalyst System | Reaction Type | Key Advantages | Typical Conditions | Yields | Reference |

|---|---|---|---|---|---|

| Zinc Acetate / Ultrasound | One-pot condensation | Mild conditions, high atom economy, recyclable catalyst | Ultrasound irradiation | Good to excellent | rsc.org |

| Sulfonic Acid Functionalized Imidazolium Salts (SAFIS) | One-pot multicomponent condensation | Highly efficient, reusable, solvent-free | Solvent-free | Not specified | academie-sciences.fr |

| Fe3O4@SiO2@Mel-Rh-Cu | Condensation of aldehydes and dimedone/naphthol | Reusable (up to 7 times), solvent-free, high efficiency | 50 °C, solvent-free | High | chemmethod.com |

| Cu@NNPS-NaY | Three-component condensation | Reusable (≥12 times), environmentally friendly | 60 °C, Ethanol (B145695) | 84-97% | chemmethod.com |

| N-triflylphosphoramide | Intramolecular Friedel–Crafts Alkylation | Metal-free, rapid, room temperature, high yields | CH3CN, room temp, 15 min | Excellent | rsc.orgrsc.org |

| BAIS-PW (Click-Synthesized Solid Acid) | One-pot multicomponent condensation | Novel, reusable (up to 6 times), solvent-free, short reaction times | 110 °C, solvent-free, 5-10 min | 90-95% | tandfonline.com |

Electrochemical and Metal-Free Synthetic Methodologies

In the quest for more sustainable chemical processes, electrochemical and metal-free synthetic routes have emerged as powerful alternatives to traditional methods. nih.govresearchgate.net These approaches often avoid the use of stoichiometric, and sometimes toxic, chemical oxidants or expensive metal catalysts. nih.govtandfonline.com

Electrochemical Synthesis: Electrosynthesis offers a green and efficient tool for C-H functionalization and bond formation. tandfonline.com For xanthene derivatives, electrochemical methods have been developed for the cross-coupling of xanthenes with various partners. For example, a metal-free and chemical oxidant-free electrochemical cross-coupling between substituted ketones and xanthenes has been reported to produce functionalized 9-alkyl-9H-xanthenes. tandfonline.com Another protocol enables the C(sp³)-H arylation of xanthenes with arenes. tandfonline.com More directly related to derivatives of this compound, an efficient one-step synthesis of xanthene-9-carboxylic acid has been achieved through the electrochemical direct carboxylation of xanthenol, providing the product in an excellent 90% yield. beilstein-journals.org This method represents a novel approach for directly substituting a hydroxyl group with a carboxyl group using CO2 under mild, metal-free conditions. beilstein-journals.org

Metal-Free Methodologies: Metal-free synthesis is a rapidly growing field that aims to replace transition-metal catalysts with more abundant, less toxic, and cheaper alternatives. rsc.orgnih.gov Several such strategies have been applied to xanthene synthesis:

Photocatalysis: 9H-Xanthenes can be oxidized to the corresponding xanthones using visible blue light and molecular oxygen in the presence of riboflavin (B1680620) tetraacetate, a metal-free photocatalyst, with high to quantitative yields. mdpi.com

Organocatalysis: Simple organic molecules can effectively catalyze the formation of the xanthene ring. Achiral 2-aminophenol (B121084) has been used to mediate the three-component one-pot condensation of aldehydes, 2-naphthol, and dimedone under solvent-free conditions, offering a straightforward and non-toxic route. figshare.comresearchgate.net Similarly, strong Brønsted acids like N-triflylphosphoramide catalyze intramolecular Friedel–Crafts reactions efficiently without the need for any metal. rsc.orgrsc.org

Natural Catalysts: In a truly green approach, processed natural materials like orange peel have been used as a low-cost, acidic, and biodegradable catalyst for the synthesis of tetrahydrobenzo[a]xanthene derivatives under solvent-free conditions. rsc.org

Alkene Activation: A transition-metal-free intramolecular Friedel–Crafts alkylation has been developed where an alkene is activated by trifluoroacetic acid (TFA), leading to cyclization and the formation of novel xanthene derivatives. nih.govbeilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for xanthenes. bohrium.comamazonaws.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgscholarsresearchlibrary.com

Key green and sustainable approaches in xanthene synthesis include:

Use of Green Catalysts: This involves employing catalysts that are biodegradable, reusable, and non-toxic. Examples include cellulose (B213188) sulfuric acid, a biopolymer-based catalyst, and sulfonated fructose, which can be used under environmentally friendly conditions. amazonaws.compnu.ac.ir Magnetic nanocatalysts are also advantageous due to their easy separation and recyclability. chemmethod.com

Solvent-Free Reactions: Conducting reactions without a solvent (under solventless conditions) eliminates a major source of chemical waste and reduces environmental pollution. academie-sciences.frrsc.orgpnu.ac.irmdpi.com Many modern syntheses of xanthenes, particularly multi-component reactions, are performed under these conditions. scholarsresearchlibrary.commdpi.com

Use of Benign Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options like water or ethanol instead of toxic chlorinated solvents. scielo.org.mxamazonaws.com Magnetized water has even been explored as a green solvent for the catalyst-free synthesis of 1,8-dioxooctahydroxanthenes. scielo.org.mx

Energy Efficiency: Methodologies that operate at ambient temperature or use energy sources like ultrasound or microwave irradiation can be more energy-efficient than those requiring prolonged heating. rsc.orgscholarsresearchlibrary.com

Atom Economy: Multi-component reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, thus maximizing atom economy. rsc.orgscholarsresearchlibrary.com

| Green Chemistry Approach | Example | Key Benefits | Reference |

|---|---|---|---|

| Biodegradable/Renewable Catalyst | Orange peel; Cellulose sulfuric acid; Agar | Low cost, non-toxic, sustainable sourcing, metal-free. | rsc.orgbohrium.compnu.ac.ir |

| Solvent-Free Conditions | One-pot condensation using DABCO/Amberlyst-15 or SAFIS | Reduces waste, avoids toxic solvents, simplifies purification. | academie-sciences.frmdpi.com |

| Benign Solvents | Synthesis in magnetized water or ethanol | Reduces toxicity and environmental impact. | scielo.org.mxchemmethod.com |

| Reusable Heterogeneous Catalysts | Fe3O4-based magnetic nanocatalyst; Cu@NNPS-NaY | Easy separation, reduced catalyst waste, cost-effective over multiple runs. | chemmethod.comchemmethod.com |

| Electrochemical Methods | Electrochemical carboxylation of xanthenol | Avoids chemical oxidants, often milder conditions, high efficiency. | tandfonline.combeilstein-journals.org |

| Multi-Component Reactions (MCRs) | Three-component synthesis of tetrahydrobenzo[a]xanthene-11-ones | High atom economy, procedural simplicity, reduced waste. | rsc.orgscholarsresearchlibrary.com |

Regioselective and Stereoselective Considerations in Synthesis

The synthesis of complex xanthene derivatives often requires precise control over the orientation and spatial arrangement of functional groups, making regioselectivity and stereoselectivity critical considerations. Achieving this control is paramount, particularly when constructing unsymmetrical or polysubstituted xanthene scaffolds for specific applications.

Regioselectivity in xanthene synthesis is frequently addressed during the core formation. For instance, in the synthesis of spiro-xanthene derivatives, 1,3-dipolar cycloaddition reactions have been employed to achieve high regioselectivity. The reaction between nitrile imines and 9H-xanthone-9-thione affords spiro-xanthene-9',2- Current time information in Bangalore, IN.vulcanchem.combeilstein-journals.orgthiadiazoles with a specific and predictable substitution pattern on the newly formed thiadiazole ring. researchgate.net Similarly, the synthesis of other heterocyclic systems fused to the xanthene core, such as imidazo[2,1-b]thiadiazoles, can proceed with high regioselectivity through the N-alkylation of an amino thiadiazole moiety with an oxirane precursor. mdpi.com

Another key strategy for controlling regiochemistry involves the intramolecular Friedel-Crafts alkylation (FCA). The cyclization of appropriately substituted precursors, such as activated 2-allylic alcohols derived from 2-aryloxybenzaldehydes, allows for the formation of the xanthene ring system. The position of the substituents on the final xanthene core is dictated by the substitution pattern of the starting aromatic rings. researchgate.net However, the electronic properties of the starting materials can influence the reaction's success; for example, synthesizing tetrahydrobenzo[c]xanthenes-11-ones from α-naphthol is challenging because the electron density at the β-position is insufficient for the formation of the necessary ortho-Quinone Methide intermediate under typical conditions. nih.gov

Stereoselectivity is a significant challenge and a focus of intensive research, especially for creating chiral xanthene derivatives. Intramolecular Friedel-Crafts reactions have been developed for the stereoselective synthesis of 9-vinyl-substituted unsymmetrical xanthenes. researchgate.netbeilstein-journals.org The use of chiral catalysts or auxiliaries can guide the spatial orientation of substituents at the C9 position, which is often a stereocenter. Palladium-catalyzed S-glycosylation has emerged as a method for the stereoselective synthesis of β-S-glycosides, demonstrating β-anomeric selectivity due to Pd-S coordination, a principle that can be extended to complex xanthene derivatives. bohrium.com

The table below illustrates examples of reaction conditions influencing stereoselective outcomes in the synthesis of xanthene-related structures.

Table 1: Examples of Stereoselective Syntheses in Xanthene and Related Systems This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Reagent | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Trifluoroacetic Acid (TFA) | Activated 2-allylic alcohols | Stereoselective formation of 9-vinyl-substituted xanthenes | beilstein-journals.org, researchgate.net |

| S-Glycosylation | Palladium Catalyst | 3-O-trichloroacetimidoyl glycals and thiophenols | High β-stereoselectivity | bohrium.com |

| Mannich-type Reaction | γ-Al2O3/MeSO3H | Not specified for xanthenes | Highly stereoselective for β-amino carbonyl compounds | mdpi.com |

Purity and Yield Optimization Techniques in Xanthene Derivatization

Optimizing purity and reaction yield is crucial for the efficient and sustainable synthesis of this compound and its derivatives. Research has focused on several key areas: catalyst selection, reaction conditions (solvent, temperature), and the use of alternative energy sources like microwave and ultrasound irradiation. nih.gov

Catalyst choice is fundamental. While traditional homogeneous catalysts like Brønsted and Lewis acids can provide good yields, they often entail complex work-up procedures and the use of toxic solvents. mdpi.com Consequently, heterogeneous catalysts have gained prominence. Catalysts such as iron oxide nanocatalysts and silica-supported boron trifluoride (BF₃·SiO₂) offer high product yields, short reaction times, facile work-up, and recyclability. nih.gov For instance, the use of DABCO immobilized on Amberlyst-15, a heterogeneous catalyst, resulted in a 92% yield for a tetrahydro-benzo[α]xanthene-11-one derivative under optimized, solventless conditions. mdpi.com

The optimization of reaction parameters is often performed systematically. Key variables include the catalyst loading, reactant ratios, temperature, and reaction time. For example, in the synthesis of a 3,4,6,7-tetrahydro-9-phenyl-2H-xanthene-1,8-dione, it was found that increasing the magnetization time of water (used as a green solvent) to 20 minutes and the temperature to 90 °C significantly improved the reaction yield to 95%. scielo.org.mx

Alternative energy sources have proven highly effective. Ultrasound-assisted synthesis, a sonochemical strategy, can dramatically reduce reaction times and improve yields and purity. nih.gov In one study, the condensation of aldehydes and β-naphthol catalyzed by perchloric acid under ultrasound irradiation yielded dibenzo[a,j]xanthenes in 90–98% yields within 30–90 minutes. nih.gov Similarly, microwave irradiation, in conjunction with a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), facilitates the formation of xanthene derivatives in very short reaction times with high yields.

The table below summarizes the optimization of various synthetic parameters for xanthene derivatives.

Table 2: Optimization of Reaction Conditions for the Synthesis of Xanthene Derivatives This table is interactive. You can sort and filter the data.

| Catalyst | Energy Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DABCO/Amberlyst-15 | Conventional Heating | Solventless | 120 | 2 h | 92 | mdpi.com |

| Zn(OAc)₂ | Ultrasound | Ethanol | Not specified | 15-45 min | 84-95 | nih.gov |

| ZrCl₄ | Ultrasound | Ethanol | Not specified | 70-82 min | 75-95 | nih.gov |

| HClO₄ | Ultrasound | Glacial Acetic Acid | Not specified | 30-90 min | 90-98 | nih.gov |

| None | Conventional Heating | Magnetized Water | 90 | 2 h | 95 | scielo.org.mx |

Challenges in Functionalization and Derivatization of the Xanthene Core

Despite the development of numerous synthetic methods, the functionalization and derivatization of the xanthene core present several significant challenges. These difficulties often stem from the inherent reactivity of the xanthene scaffold, steric hindrance, and the need for harsh reaction conditions that can limit functional group tolerance.

One of the primary challenges is achieving selective functionalization. The xanthene ring system has multiple positions available for substitution, and controlling the site of reaction can be difficult. For many advanced applications, such as fluorescent probes and biologically active molecules, precise control over the placement of substituents is essential. beilstein-journals.org

Functionalization at the C9 position is a common strategy, but it is not without its difficulties. While the synthesis of 9H-xanthene-9-carboxylic acid from its nitrile precursor is efficient, further modifications of the carboxylic acid group can be challenging. vulcanchem.comchemicalbook.com For example, the formation of amide bonds from xanthene-based dyes often requires harsh conditions in organic solvents, which is not ideal for applications involving sensitive biological molecules. beilstein-journals.org Furthermore, the presence of a hydrogen atom at the C9 position, as in dihydrorosamine derivatives, can lead to a loss of aromaticity and the desired photophysical properties. mdpi.com

Modifying the aromatic rings of the xanthene core also presents obstacles. The introduction of substituents can be hampered by the electronic nature of the existing scaffold. For instance, some carbo-rhodamine analogs, while chemically stable, are difficult to functionalize further due to their electron-deficient character. rhhz.net Steric hindrance is another major issue. In certain xanthene dyes, the C4 and C5 positions are not available for reaction due to steric crowding from the bridging group, limiting the possible points for chemical derivatization. rhhz.net

Reaction Mechanisms and Chemical Transformations of 9h Xanthene 9 Carbonitrile

Fundamental Reactivity Patterns of the Carbonitrile Moiety within the Xanthene Framework

The chemical behavior of 9H-xanthene-9-carbonitrile is largely dictated by the nitrile (-C≡N) group. This functional group is known for its susceptibility to nucleophilic additions, hydrolysis, and reduction, providing pathways to a variety of other functionalized xanthene derivatives.

The carbon atom of the nitrile group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction is a key method for creating new carbon-carbon bonds at the 9-position of the xanthene core. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the nitrile carbon. This process initially forms an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. This provides a direct route to 9-acylxanthene derivatives. The nitrile group's reactivity in this context is crucial for the synthesis of more complex molecular structures built upon the xanthene framework.

The carbonitrile group can be converted to a carboxylic acid or an amide through hydrolysis. This transformation can be catalyzed by either acid or base.

Base-catalyzed hydrolysis: This is a common method for preparing xanthene-9-carboxylic acid. vulcanchem.comsmolecule.com The reaction typically involves heating this compound with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous solution. vulcanchem.comsmolecule.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The reaction proceeds through a carboxamide intermediate, which is further hydrolyzed to the carboxylate salt. Subsequent acidification yields the final carboxylic acid product. smolecule.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, leading to the formation of a carboxamide intermediate after a series of proton transfers. Further heating in the acidic medium will hydrolyze the amide to the corresponding carboxylic acid.

The reaction conditions, such as temperature and the concentration of the acid or base, can be adjusted to favor the isolation of either the amide or the carboxylic acid.

The nitrile group of this compound can be reduced to a primary amine, 9-(aminomethyl)-9H-xanthene. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for the reduction of nitriles to primary amines. smolecule.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. The reaction is typically performed under pressure and at elevated temperatures.

The resulting primary amine is a valuable synthetic intermediate, as the amino group can serve as a nucleophile in a variety of subsequent reactions. researchgate.net

Hydrolysis and Related Transformations.

Reactivity of the 9H-Xanthene Core in this compound

While the nitrile group is a primary site of reactivity, the xanthene core itself also participates in important chemical transformations.

The two benzene (B151609) rings of the xanthene scaffold are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. total-synthesis.comnumberanalytics.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The ether oxygen atom in the central ring of the xanthene core is an activating group, meaning it increases the rate of EAS by donating electron density to the aromatic rings. It directs incoming electrophiles primarily to the ortho and para positions. However, the electron-withdrawing nature of the cyano group at the 9-position can have a deactivating effect on the aromatic rings, making the reaction conditions for EAS potentially more stringent compared to unsubstituted xanthene. vulcanchem.com Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The hydrogen atom at the 9-position of the xanthene ring is a benzylic hydrogen. This C-H bond is relatively weak and can be cleaved to form a stable 9-xanthenyl radical. The stability of this radical is due to the delocalization of the unpaired electron across the adjacent aromatic rings. This inherent reactivity allows for a range of C-H functionalization reactions, often initiated by radical initiators or through photoredox catalysis. mdpi.comnih.gov These reactions provide a powerful way to introduce a variety of substituents directly at the 9-position. clockss.orgtandfonline.com For example, under electrochemical conditions, 9H-xanthene can undergo oxidative coupling with various nucleophiles. tandfonline.com The generation of the 9-xanthenyl radical is a key step in these transformations, which can lead to the formation of new C-C, C-N, or C-O bonds. nih.govmdpi.com Chlorine radical-mediated C-H oxygenation under light irradiation is another method to functionalize this position. rsc.org

Interactive Data Tables

Table 1: Reactivity of the Carbonitrile Moiety

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium (R-Li) | Ketone (after hydrolysis) |

| Hydrolysis (Basic) | NaOH, H₂O | Carboxylic Acid |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

Table 2: Reactivity of the Xanthene Core

| Reaction Type | Position of Reactivity | Key Features |

| Electrophilic Aromatic Substitution | Aromatic Rings | Activated by ether oxygen, potentially deactivated by 9-cyano group. |

| Radical C-H Functionalization | 9-position (Benzylic) | Formation of a stable 9-xanthenyl radical. |

Rearrangement and Cyclization Reactions

Rearrangement and cyclization reactions involving this compound as the primary reactant are not extensively documented in prominent chemical literature. The stability of the xanthene core, coupled with the nature of the nitrile group at the C9 position, means that transformations typically focus on substitution or hydrolysis of the nitrile rather than skeletal rearrangements of the tricyclic system itself. rsc.org

While the synthesis of the xanthene scaffold often involves elegant cyclization strategies, such as the condensation of aldehydes with cyclic diketones or the cyclization of dienes, these reactions build the xanthene ring system rather than modifying a pre-existing one. unito.itnih.govbeilstein-journals.org Investigations into the reactivity of this compound itself show a propensity for reactions at the nitrile functional group, such as hydrolysis to form 9H-xanthene-9-carboxylic acid, a common transformation for nitriles. rsc.orgmuni.cz

Future research could explore the potential for the nitrile group to participate in intramolecular cyclizations if appropriate functional groups are introduced elsewhere on the xanthene ring, or its involvement as a dienophile or dipolarophile in intermolecular cycloaddition reactions, though such specific pathways for this compound are not currently established.

Mechanistic Studies of Key Reactions Involving this compound

Mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and energy requirements of chemical transformations. For the 9-substituted xanthene class of compounds, these studies are crucial for understanding their diverse applications, from biological activity to materials science. nih.gov

Kinetic Investigations and Rate Determinations

Direct kinetic data, such as rate constants and reaction orders for specific transformations of this compound, are not widely reported. However, kinetic analyses have been performed on the broader class of 9-substituted xanthene derivatives, particularly in the context of their biological activity. These studies are essential for elucidating the mode of action of these compounds.

For instance, kinetic analysis of certain 9-substituted xanthenes as enzyme inhibitors has revealed detailed information about their binding and inhibition mechanisms. nih.gov Such studies help to quantify the interaction between the molecule and its biological target.

Table 1: Examples of Kinetic Investigations on 9-Substituted Xanthene Systems

| Study Type | System Investigated | Findings/Purpose | Reference |

|---|---|---|---|

| Enzyme Inhibition | 9-substituted xanthene derivatives | Revealed a mixed-type inhibition mechanism for α-amylase and α-glucosidase, providing insights into their mode of action. | nih.gov |

These examples underscore that while specific rate constants for this compound are pending, the tools of chemical kinetics are actively applied to this class of molecules to understand their reactivity.

Identification of Reaction Intermediates

The reactivity of this compound is largely dictated by the stability of the intermediates that can be formed by transformations at the C9 position. Although intermediates are transient by nature, their existence is inferred from mechanistic studies and trapping experiments on the xanthene scaffold. Two primary types of intermediates are considered key to its reactivity.

Xanthylium Cation : The departure of the cyanide group as a nucleofuge would generate the highly stabilized 9-xanthylium cation. This carbocation is resonance-stabilized by the adjacent oxygen atom and the two flanking aromatic rings. Its formation is a plausible step in nucleophilic substitution reactions at the C9 position. The use of stable xanthylium salts as photoredox catalysts highlights the accessibility of this cationic state. nih.gov

Radical Cations : In the context of photoredox or electron-transfer reactions, single-electron oxidation of the xanthene ring system can occur. This process generates a radical cation intermediate. beilstein-journals.orgdatapdf.com The subsequent reactivity, such as bond cleavage or reaction with other molecules, is then directed by the nature of this radical species. Studies on closely related acridine (B1665455) systems have detailed the cleavage of C-H versus C-C bonds in such radical cations. acs.org

Table 2: Key Reaction Intermediates in Xanthene Chemistry

| Intermediate | Method of Generation | Role in Mechanism | Evidence/Analogy |

|---|---|---|---|

| 9-Xanthylium Cation | Heterolytic cleavage of the C9-CN bond | Electrophilic species, reacts with nucleophiles. | Stability known; xanthylium salts used as catalysts. nih.gov |

| Xanthene Radical Cation | Single-electron transfer (SET) from the xanthene ring | Intermediate in photoredox and oxidation reactions. | Observed in cyclization-endoperoxidation of dienes and studies on acridine analogs. beilstein-journals.orgacs.orgdatapdf.com |

The identification of these intermediates is crucial for predicting and controlling the outcome of reactions involving this compound.

Transition State Analysis and Energy Landscapes

Transition state analysis, often performed using computational chemistry, provides a powerful lens for viewing the energetic barriers and geometries of fleeting high-energy structures that connect reactants, intermediates, and products. For the this compound scaffold, such analyses are critical for a quantitative understanding of its reaction mechanisms.

While specific transition state calculations for reactions of this compound are not detailed in the reviewed literature, computational methods like Density Functional Theory (DFT) are routinely applied to the 9-substituted xanthene class. nih.gov These studies correlate the electronic properties of the molecules with their observed reactivity or biological function. For example, DFT calculations and the generation of Molecular Electrostatic Potential (MESP) plots have been used to understand the electronic and reactive properties of newly synthesized xanthene derivatives. nih.gov

A pertinent example of transition state analysis on a related system involves the C2-C6 enyne allene (B1206475) cyclization, where DFT calculations (at the B3LYP/6-31G(d,p) level) were used to locate a highly asynchronous transition state. nih.gov The study determined a predicted activation barrier of 23.8 kcal/mol, which was consistent with the experimental reaction conditions. nih.gov This demonstrates how computational tools can yield precise energetic information about a reaction pathway. Such methods are directly applicable to studying the transformations of this compound, for instance, to calculate the energy barrier for the dissociation of the cyanide ion to form the xanthylium cation or to map the potential energy surface of a cycloaddition reaction.

Table 3: Application of Computational Analysis to Xanthene-Related Systems

| Computational Method | System/Reaction Studied | Information Obtained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 9-substituted xanthene derivatives | Correlation of theoretical quantum descriptors with biological efficacy; generation of Molecular Electrostatic Potential (MESP) maps. | nih.gov |

| DFT (B3LYP/6-31G(d,p)) | C2-C6 Enyne Allene Cyclization | Location of a highly asynchronous transition state; calculation of the activation barrier (23.8 kcal/mol). | nih.gov |

These computational approaches are indispensable for building a complete picture of the energy landscape, guiding the design of new reactions and functional molecules based on the this compound framework.

Theoretical Chemistry and Computational Investigations of 9h Xanthene 9 Carbonitrile

Quantum Mechanical Studies of Electronic Structure and Reactivity.nih.govfz-juelich.de

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. charm-eu.eunorthwestern.edumiracosta.edu For 9H-xanthene-9-carbonitrile, these studies elucidate the distribution of electrons and the nature of chemical bonds, which are key determinants of its reactivity. charm-eu.eunorthwestern.edumiracosta.edu

Density Functional Theory (DFT) Calculations and Hybrid Functionals.rutgers.eduaps.orguc.edu

Density Functional Theory (DFT) has become a popular and cost-effective computational method for investigating the electronic properties of large molecular systems like those based on the xanthene scaffold. DFT calculations are instrumental in predicting a range of properties, including electronic structure and potential energy surfaces. ualberta.ca For instance, in the study of related xanthene derivatives, DFT has been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer properties. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net

Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed in DFT calculations to improve the accuracy of predicted properties. These methods have been successfully used to simulate the optical properties of dyes and to understand the electronic perturbations caused by different substituents on a molecular core. iist.ac.in For example, calculations on zinc phthalocyanine (B1677752) substituted with 9-phenyl-9H-xanthen-9-yloxy groups using the 6-311G and LanL2DZ basis sets have provided detailed information about the molecule's electronic indices and nonlinear optical potential. researchgate.net

| Property | Value | Reference |

| HOMO Energy | [Value] | researchgate.net |

| LUMO Energy | [Value] | researchgate.net |

| Energy Gap (HOMO-LUMO) | [Value] | researchgate.net |

| Dipole Moment | [Value] | researchgate.net |

| Note: Specific values for this compound were not available in the searched literature. The table represents typical data obtained for related xanthene derivatives. |

Ab Initio Calculations of Molecular Properties.govinfo.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular properties. These methods can be used to compute a wide array of characteristics, including total energies, dissociation energies, and spectroscopic constants. govinfo.gov For derivatives of pyrano[2,3-d]pyrimidine, ab initio calculations at the HF/6-31G(d,p) level have been used to determine geometrical parameters, thermodynamic properties, and aromaticity. While specific ab initio studies on this compound were not found, the application of these methods to similar heterocyclic systems demonstrates their power in providing detailed molecular insights.

Molecular Dynamics Simulations and Conformational Analysis.nih.govjinr.ru

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational changes and dynamics of molecules over time. nih.govjinr.ru By simulating the movement of atoms, MD can reveal how molecules like this compound behave in different environments. mdpi.com For example, MD simulations have been used to investigate the conformational changes in cytochrome P450 reductase, a complex biological molecule, providing insights into its function. nih.gov In the context of materials science, MD studies have confirmed the time-dependent formation of aggregates in certain fluorophores, which is crucial for understanding phenomena like aggregation-induced emission. iist.ac.in

Conformational analysis helps to identify the most stable three-dimensional arrangements of a molecule. For flexible molecules, understanding the different possible conformations and their relative energies is key to predicting their properties and reactivity. MD simulations can be used to explore the conformational landscape and determine the most populated states. mdpi.comresearchgate.net

Prediction of Spectroscopic Signatures for Mechanistic Insight.researchgate.net

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to elucidate reaction mechanisms. researchgate.net Theoretical calculations can predict absorption and emission spectra, which are directly related to the electronic transitions within a molecule. unige.ch For instance, computational studies have been used to rationalize the mechanoresponsive fluorescence behavior of certain molecules. iist.ac.in

In the study of xanthene-based dyes, quantum chemical calculations have provided insight into their molecular properties, helping to explain their fluorogenic character. researchgate.net By simulating the spectra of reactants, intermediates, and products, it is possible to follow the course of a reaction and identify key mechanistic steps. unige.ch

| Spectroscopic Property | Predicted Value/Range | Method | Reference |

| Absorption Wavelength (λabs) | Yellow region | Quantum Chemical Calculation | researchgate.net |

| Emission Wavelength (λem) | Vermilion edge | Quantum Chemical Calculation | researchgate.net |

| Note: This table is based on a xanthene-based dye and not specifically this compound. |

Computational Design of Novel Derivatives and Reaction Pathways.

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By modifying the structure of a parent compound like this compound in silico, it is possible to screen a large number of derivatives for specific applications without the need for extensive synthesis and testing. frontiersin.org

For example, computational design has been employed to develop novel derivatives of spiro[fluorene-9,9′-xanthene] (SFX) as hole transport materials for perovskite solar cells. DFT calculations were used to devise SFX compounds with various amino acid substituents and to identify the most promising candidates based on their electronic properties. Similarly, computational approaches have guided the development of xanthene derivatives as potential kinase inhibitors for biomedical applications. frontiersin.org These studies demonstrate the power of computational methods to accelerate the discovery of new functional molecules. frontiersin.org

Solvent Effects and Reaction Pathway Energetics.chemrxiv.org

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. rsc.orgclaudiozannoni.it Computational methods are essential for understanding these complex solvent effects at a molecular level. rsc.org Solvents can influence reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. numberanalytics.com

Polarizable continuum models (PCM) are a common computational approach to account for the bulk effect of a solvent on a reaction. iist.ac.in These models treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, can be used. rsc.org

Computational studies on the energetics of reaction pathways help to determine the feasibility of a proposed mechanism. By calculating the energies of all species involved in a reaction, including intermediates and transition states, it is possible to construct a potential energy surface and identify the lowest energy path. ualberta.ca For example, calculations have shown that for some reactions, polar solvents can better solvate the reactants than the transition states, leading to a less favorable reaction in those solvents. chemrxiv.org Understanding these energetic details is crucial for optimizing reaction conditions and designing more efficient synthetic routes. chemrxiv.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

FMO theory is a critical method for understanding the electronic properties and reactivity of a molecule. researchgate.netnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. numberanalytics.comirjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. irjweb.com

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these molecular orbital energies and the resulting gap. researchgate.netresearchgate.net For instance, studies on various xanthene derivatives have utilized DFT calculations to explore their electronic structures. researchgate.netnih.gov These analyses help in predicting the charge transfer characteristics within the molecules. researchgate.net However, specific published values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for the parent compound, this compound, remain elusive in the reviewed literature.

Table 4.6.1: Frontier Molecular Orbital Energy Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically detailed in available research.

The MEP surface is a valuable tool in computational chemistry that illustrates the charge distribution on a molecule's surface. researchgate.net It allows for the visualization of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.net The MEP map is color-coded, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). swinburne.edu.au This analysis provides crucial insights into a molecule's reactivity, intermolecular interactions, and hydrogen bonding sites. researchgate.net

While computational studies on related xanthene structures have been performed, a specific MEP map and detailed analysis of the electrostatic potential values for this compound, identifying the precise locations of its electrophilic and nucleophilic sites, are not present in the surveyed scientific papers. Such an analysis would clarify the reactive behavior of the molecule by highlighting the electron density distribution across the xanthene backbone and the nitrile functional group.

Table 4.7.1: Molecular Electrostatic Potential (MEP) Data for this compound

| Parameter | Value |

| Maximum Positive Potential (Vmax) | Data not available |

| Maximum Negative Potential (Vmin) | Data not available |

Derivatization, Functionalization, and Applications in Organic Synthesis

Synthesis of Novel 9H-Xanthene-9-carbonitrile Derivatives.vulcanchem.comresearchgate.netmdpi.comnih.gov

The generation of new derivatives from this compound can be broadly categorized by the site of modification: the carbonitrile group or the xanthene ring system.

The nitrile group of this compound is a key functional handle for derivatization. One of the most common transformations is its hydrolysis under basic or acidic conditions to yield 9H-xanthene-9-carboxylic acid. vulcanchem.comsmolecule.com This carboxylic acid can then be further modified. For instance, it can react with amines to form a variety of amides. researchgate.net These transformations highlight the utility of the carbonitrile as a precursor to other important functional groups.

A notable example is the synthesis of amide derivatives, which can be achieved through coupling agents like carbonyldiimidazole (CDI) or by forming an acyl chloride intermediate followed by the addition of a primary or secondary amine. researchgate.net These amide derivatives can be further reduced to the corresponding amines. researchgate.net

The aromatic rings of the xanthene core offer another avenue for derivatization. Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene (B151609) rings, thereby modulating the electronic and steric properties of the molecule. The specific positions and types of substituents can significantly influence the biological activity and physical properties of the resulting derivatives. vulcanchem.commdpi.com

For instance, the synthesis of various analogues of 9-oxo-9H-xanthene-2-carboxylic acid with different substitution patterns has been explored. mdpi.com These synthetic strategies often involve the derivatization of xanthones, which are structurally related to xanthenes, as building blocks. mdpi.com

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules in a single step. tcichemicals.com While direct multicomponent reactions involving this compound are not extensively documented in the provided results, the synthesis of various xanthene derivatives through MCRs is a well-established strategy. nih.govconicet.gov.armdpi.com These reactions typically involve the condensation of an aldehyde, an activated methylene (B1212753) compound (like dimedone), and a nucleophile (such as a naphthol), often under catalytic conditions. mdpi.com This suggests the potential for developing novel MCRs that incorporate this compound or its derivatives to rapidly generate libraries of structurally diverse compounds.

Functionalization of the Xanthene Ring System.

This compound as a Versatile Synthetic Building Block.vulcanchem.comresearchgate.netresearchgate.net

The reactivity of this compound makes it a valuable precursor in various synthetic endeavors, particularly in the construction of heterocyclic systems and the formation of new carbon-carbon and carbon-heteroatom bonds.

The xanthene nucleus is a privileged scaffold found in many biologically active compounds. researchgate.net this compound serves as a starting point for the synthesis of more complex heterocyclic systems. For example, the nitrile group can be transformed into other functionalities that can then participate in cyclization reactions to form fused or spiro-heterocyclic systems. The ability to modify both the nitrile group and the xanthene ring allows for the creation of a wide range of heterocyclic derivatives. researchgate.net

The position 9 of the xanthene scaffold is known for its relatively weak C-H bond, making it susceptible to functionalization. uni-regensburg.de This reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound in such reactions is an area for further exploration, the functionalization at the C-9 position of the parent xanthene is well-documented. uni-regensburg.desioc-journal.cn For example, electrochemical methods have been employed to achieve C(sp3)-H sulfonylation of xanthenes, forming new C-S bonds. sioc-journal.cn This suggests that this compound could potentially undergo similar transformations, leading to the formation of novel derivatives with tailored properties.

: Scaffold for Complex Molecular Architecture

The structural framework of this compound is a versatile scaffold for building intricate molecular designs. mdpi.comresearchgate.net The initial and most crucial derivatization is the hydrolysis of the nitrile group at the 9-position. This reaction, typically performed under basic conditions using an alkali like sodium hydroxide (B78521), efficiently converts this compound into 9H-xanthene-9-carboxylic acid with high yields, often exceeding 95%. vulcanchem.com

This carboxylic acid derivative is a key intermediate, opening a gateway to a vast array of further functionalizations. vulcanchem.com The carboxylic acid group can readily undergo standard transformations such as esterification and amide formation. vulcanchem.com This reactivity allows for the attachment of diverse molecular fragments, leading to the synthesis of complex structures with tailored properties. For instance, the xanthene core's inherent fluorescent properties can be modulated and utilized by transforming it into specialized dyes and probes for biological imaging and materials science. nih.govresearchgate.net

Beyond the reactivity of the C9-substituent, modern electrochemical methods enable direct functionalization of the xanthene core itself. Late-stage functionalization techniques can activate the C(sp³)–H bond at the 9-position, allowing for the formation of new carbon-carbon, carbon-nitrogen, and other bonds without pre-functionalization, offering an atom-economical route to novel derivatives. nih.govacs.org

The utility of this scaffold is demonstrated in the synthesis of a wide range of complex molecules, as detailed in the table below.

Table 1: Examples of Complex Molecules Synthesized from the Xanthene Scaffold

| Target Molecule Class | Synthetic Approach | Key Intermediate | Application/Significance |

|---|---|---|---|

| Bioactive Amides | Amide coupling reaction with specific amines. nih.gov | 9H-Xanthene-9-carboxylic acid | Development of pharmacological agents, such as mGlu1 receptor enhancers. nih.govevitachem.com |

| NIR-II Fluorescent Dyes | Strategic modification of a donor-acceptor-donor (D-A-D) xanthene core by extending π-conjugation. nih.gov | Functionalized Xanthene Core | High-clarity in vivo biological imaging with deep tissue penetration. nih.gov |

| 9,9-Diaryl-xanthenes | Palladium-copper catalyzed decarboxylative coupling reaction with various aromatic compounds. evitachem.com | 9H-Xanthene-9-carboxylic acid | Construction of sterically complex, non-planar structures for materials science. evitachem.com |

| Fluorogenic Probes | Derivatization of a xanthone (B1684191) (oxidized xanthene) core with amine-selective reactive groups. researchgate.net | Functionalized Xanthone | Selective detection and quantification of primary amines in complex biological matrices. researchgate.net |

Targeted Synthesis Strategies for Specific Functionalized Xanthenes

The creation of specific, highly functionalized xanthene derivatives from this compound relies on well-established, multi-step synthetic pathways. These strategies allow for the precise installation of desired functional groups to achieve a particular biological activity or material property. A common and effective strategy involves leveraging the reactivity of the 9H-xanthene-9-carboxylic acid intermediate.

A general targeted synthesis can be outlined in the following steps:

Hydrolysis: The process begins with the alkaline hydrolysis of this compound to produce the foundational building block, 9H-xanthene-9-carboxylic acid. smolecule.comlibretexts.org This is a robust and high-yielding reaction.

Activation: The carboxylic acid is then "activated" to enhance its reactivity for the subsequent coupling step. This can be achieved by converting it into a more reactive species, such as an acyl chloride, or by using a chemical coupling agent. Agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are commonly used to facilitate amide bond formation under mild conditions. researchgate.netrsc.org

Coupling: The activated xanthene intermediate is reacted with a carefully chosen nucleophile, typically a primary or secondary amine, to form a stable amide bond. This step appends the desired functional moiety onto the xanthene scaffold, yielding the final target molecule. nih.gov

This strategic approach is exemplified in the synthesis of potent and selective bioactive compounds. For example, fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been synthesized as enhancers for the mGlu1 receptor, which is a target for neurological disorders. nih.gov This synthesis highlights how modifications to both the appended group and the xanthene core (e.g., through fluorination or chlorination) can be combined to optimize the pharmacokinetic and pharmacodynamic properties of the final compound. nih.gov

The table below details a representative reaction sequence for a targeted synthesis.

Table 2: Targeted Synthesis of a Functionalized Xanthene Amide

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Hydrolysis of Nitrile | This compound, NaOH (aq), Heat (reflux). Followed by acidic workup (e.g., HCl). smolecule.comlibretexts.org | To convert the starting nitrile into the versatile carboxylic acid intermediate. |

| 2 | Amide Coupling | 9H-Xanthene-9-carboxylic acid, desired amine (R-NH₂), coupling agent (e.g., EDC, DMT-MM), suitable solvent. researchgate.netrsc.org | To form a stable amide bond, linking the xanthene scaffold to the desired functional group. |

| 3 | Purification | Chromatography or recrystallization. | To isolate the pure, specifically functionalized target xanthene derivative. |

This modular and reliable synthetic strategy underscores the value of this compound as a precursor for accessing a diverse chemical space, enabling the targeted design and creation of complex molecules for a multitude of research applications.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Electronic Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, including 9H-xanthene-9-carbonitrile. It provides detailed information about the atomic arrangement and the electronic environment of the nuclei.

In the case of xanthene derivatives, ¹H and ¹³C NMR spectra are fundamental for confirming the core structure. For instance, in derivatives of 1,8-dioxooctahydroxanthene, the proton at the 9-position typically appears as a singlet in the ¹H NMR spectrum. mdpi.com The chemical shifts of the aromatic protons of the xanthene core are also characteristic and provide insight into the substitution pattern. mdpi.com

| Proton (¹H) NMR Chemical Shifts for a Xanthene Derivative | | :--- | :--- | | Proton | Chemical Shift (δ, ppm) | | -CH (position 9) | 4.69 (s, 1H) | | Aromatic-H | 7.16-7.34 (m) | | -CH₂ (aliphatic) | 2.14-2.46 (m) | | -CH₃ (aliphatic) | 0.98-1.10 (s) | Data derived from a representative xanthene derivative. mdpi.com

| Carbon (¹³C) NMR Chemical Shifts for a Xanthene Derivative | | :--- | :--- | | Carbon | Chemical Shift (δ, ppm) | | C=O | 196.26 | | C=C-O | 162.41 | | Aromatic-C | 115.14-143.18 | | -CH (position 9) | 31.52 | | -CH₂ (aliphatic) | 40.81, 50.65 | | -C(CH₃)₂ | 32.15 | | -CH₃ (aliphatic) | 27.26, 29.21 | Data derived from a representative xanthene derivative. mdpi.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

2D NMR Techniques for Connectivity and Conformational Analysis.

Mass Spectrometry (MS) Techniques for Reaction Intermediate Identification and Degradation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to determine the molecular weight of compounds and to elucidate their structure by analyzing their fragmentation patterns. neu.edu.tr

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can provide valuable structural information. Cleavage is often favored at substituted carbon atoms. hidenanalytical.com The fragmentation of the xanthene core can lead to characteristic ions. For the related xanthene-9-carboxylic acid, the top mass-to-charge ratio peaks are observed at m/z 181, 152, and 182, indicating the stability of the xanthene cation radical. nih.gov

In the context of mechanistic studies, MS is invaluable for identifying reaction intermediates and degradation products. For example, in photochemical degradation studies of xanthene dyes, MS techniques have been used to identify low-mass photoproducts, providing insight into the degradation pathways. chemrxiv.org

| GC-MS Fragmentation Data for a Related Xanthene Compound | | :--- | :--- | | Parameter | Value | | Top Peak (m/z) | 181 | | 2nd Highest Peak (m/z) | 152 | | 3rd Highest Peak (m/z) | 182 | Data for Xanthene-9-carboxylic acid from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can be used to monitor changes in bonding during a chemical reaction.

The IR spectrum of this compound would be characterized by a sharp absorption band for the nitrile group (C≡N) typically found in the region of 2220-2260 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the xanthene ether linkage, would also be prominent features. scielo.br

Raman spectroscopy provides complementary information. For the xanthene core, characteristic Raman peaks are associated with the in-plane bending of the C-C-C ring and the out-of-plane bending of C-H bonds. rsc.org For instance, in Rhodamine 6G, which contains a xanthene ring, peaks at 1353, 1502, and 1642 cm⁻¹ are assigned to C-C and C-O bond vibrations. optica.org Studying the changes in these vibrational bands during a reaction can provide detailed mechanistic insights.

| Characteristic IR Absorption Frequencies | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | C≡N (Nitrile) | 2220-2260 | | C-H (Aromatic) | 3000-3100 | | C=C (Aromatic) | 1450-1600 | | C-O-C (Ether) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence for Electronic Transitions and Photochemical Processes

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, offering insights into its excited state properties.

Xanthene derivatives are well-known for their strong absorption and fluorescence properties, which form the basis of their use as dyes and fluorescent probes. arabjchem.orgacs.org The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the substitution on the xanthene core.

The photochemical processes of xanthene derivatives can be studied by monitoring changes in their UV-Vis and fluorescence spectra upon irradiation. For example, a fluorescein (B123965) analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, has been shown to release carbon monoxide upon irradiation with visible light, a process that can be tracked by the changes in its absorption and emission spectra. amazonaws.comsigmaaldrich.comacs.org While the specific photochemical behavior of this compound is not extensively documented, these techniques are the primary tools for such investigations.

| Spectroscopic Properties of a Fluorescein Analogue | | :--- | :--- | | Parameter | Value | | Absorption λmax (nm) | ~500 | | Emission λmax (nm) | 532 | Data for 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid. amazonaws.com

X-ray Crystallography for Understanding Solid-State Reactivity and Supramolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and torsion angles. This technique is crucial for understanding solid-state reactivity and the nature of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound is not available in the public domain, the structures of several related xanthene derivatives have been reported. researchgate.netacs.orgnih.gov These studies reveal that the xanthene core is not planar but has a distinct folded or boat-like conformation. acs.org The analysis of crystal packing in these derivatives shows the importance of various non-covalent interactions, such as C-H···O, C-H···π, and π-π stacking, in the formation of supramolecular assemblies. researchgate.net These interactions play a critical role in determining the physical properties of the solid and can influence its reactivity in the solid state. For instance, the study of 9-trifluoromethylxanthenediols has shown how the conformation of hydroxyl groups influences the crystal packing through different hydrogen bonding motifs. acs.orgnih.gov

| Crystallographic Data for a Related Xanthene Derivative | | :--- | :--- | | Parameter | Value | | Crystal System | Orthorhombic | | Space Group | Pnma | | Key Intermolecular Interactions | O-H···O, C-H···π | Data for a 9-trifluoromethylxanthenediol derivative. acs.org

Crystal Engineering of this compound Derivatives

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For derivatives of this compound, crystal engineering strategies are employed to control their molecular assembly in the crystalline state, which in turn influences their physical and material properties. The inherent structural features of the xanthene scaffold, such as its V-shaped geometry and aromatic surfaces, provide a versatile platform for directed self-assembly.

The modification of substituents at the 9-position of the xanthene ring is a primary strategy for influencing crystal packing. By converting the nitrile group of the parent compound, this compound, into other functional groups like esters (e.g., methyl 9H-xanthene-9-carboxylate) or amides (e.g., N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide), researchers can introduce specific non-covalent interactions, such as hydrogen bonds or halogen bonds, to guide the formation of predictable supramolecular architectures. rsc.orgresearchgate.net For instance, the introduction of a carboxylic acid group allows for the formation of robust hydrogen-bonded dimers, which can act as fundamental building blocks for more complex crystal structures.

Another advanced approach involves the introduction of steric hindrance to modulate intermolecular forces, particularly π-π stacking. In some derivatives, the planar structure of the xanthene moiety facilitates significant π-stacking, which is advantageous for applications like organic electronics where it can enhance charge transport. vulcanchem.com However, in other contexts, such as creating highly luminescent materials, strong π-π stacking can lead to fluorescence quenching. Crystal engineering principles allow for the mitigation of this effect. For example, designing spiro-conjugated systems, such as in spiro[fluorene-9,9'-xanthene] (B3069175) derivatives, alters the molecular geometry to minimize close packing and reduce intermolecular π-π interactions, thereby enhancing properties like charge transport or luminescence. The strategic placement of bulky substituents on the xanthene or fluorene (B118485) rings can further tune these interactions.

The systematic alteration of non-covalent interactions is a powerful tool for obtaining crystals with differentiated properties. rsc.org By choosing functional groups that can act as reliable supramolecular synthons, it is possible to engineer crystals with specific mechanical or optical characteristics. This rational design approach, moving from a molecular structure to a desired solid-state assembly, is central to unlocking the full potential of this compound derivatives in materials science. researchgate.net

Analysis of Non-covalent Interactions in Crystalline States (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: Classical hydrogen bonds (O-H···O, N-H···O) are significant structure-directing forces in derivatives containing appropriate functional groups. In the crystal structure of 9H-xanthene-9-carboxylic acid and its derivatives, the carboxylic acid moiety readily forms hydrogen bonds, often leading to the creation of centrosymmetric dimers. Similarly, amide derivatives can participate in hydrogen bonding, influencing their self-assembly patterns. researchgate.net Weaker C-H···O hydrogen bonds also contribute to the crystal packing. In the structure of methyl 9H-xanthene-9-carboxylate, a weak C-H···O interaction is observed between a methyl hydrogen and a carbonyl oxygen of an adjacent molecule, with a reported distance of 3.407 (2) Å. nih.gov

π-π Stacking: The aromatic rings of the xanthene core are prone to π-π stacking interactions, which are crucial for the cohesion of the crystal structure. rsc.org The geometry of these interactions can vary from parallel-displaced to T-shaped arrangements. In methyl 9H-xanthene-9-carboxylate, weak π-π ring interactions are noted as a key feature of the molecular packing. nih.goviucr.org The xanthene unit in this derivative is folded, with a dihedral angle of 24.81 (9)° between its benzene (B151609) rings, which influences how the molecules can approach each other. nih.goviucr.org The planar nature of the xanthene moiety in other derivatives is explicitly cited as enabling π-stacking, which can be harnessed in materials like thin-film transistors. vulcanchem.com However, in some spiro-fused derivatives, the molecular design intentionally minimizes this type of interaction to enhance other properties.

C-H···π Interactions: These interactions, where a C-H bond acts as a weak donor to the electron cloud of an aromatic ring, are also prevalent in the packing of xanthene derivatives. researchgate.net In methyl 9H-xanthene-9-carboxylate, the packing is facilitated by C-H···π interactions, which, along with π-π stacking, help to organize the molecules into distinct layers. nih.goviucr.org

The combination of these non-covalent forces leads to complex and often elegant three-dimensional supramolecular structures. researchgate.net A detailed analysis of these interactions, supported by single-crystal X-ray diffraction data, is essential for understanding the structure-property relationships in this class of compounds.

Data Tables

Table 1: Crystallographic Data for Methyl 9H-xanthene-9-carboxylate This table summarizes the crystal structure data obtained from single-crystal X-ray diffraction analysis. nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂O₃ |

| Formula Weight | 240.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 25.6601 (16) |

| b (Å) | 5.7624 (3) |

| c (Å) | 15.7578 (9) |

| β (°) | 92.933 (4) |

| Volume (ų) | 2327.0 (2) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 123 (2) |

| Radiation | Mo Kα |

| Dihedral Angle (benzene rings) | 24.81 (9)° |

Table 2: Key Non-covalent Interaction Geometry in Methyl 9H-xanthene-9-carboxylate This table details the geometry of a specific weak hydrogen bond identified in the crystal structure. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| C15-H15C···O2 | 0.98 | 2.56 | 3.407 (2) | 145 | x, y-1, z |

Photochemical and Photophysical Properties of 9h Xanthene 9 Carbonitrile

Excited State Characterization of 9H-Xanthene-9-carbonitrile Analogues

The excited states of xanthene analogues have been a subject of detailed investigation to understand their photochemical behavior. nih.gov Computational methods such as the CC2 method and time-dependent density functional theory (TDDFT) have been employed to probe these excited states. nih.gov Studies have shown that while TDDFT excitation energies can be blueshifted, the CC2 method provides predictions that are in good agreement with experimental absorption maxima obtained from photofragmentation action spectroscopy. nih.gov

The electronic transitions in xanthene derivatives are crucial to their photophysical properties. For instance, Hückel molecular orbital (HMO) theory calculations reveal that for some xanthene-based photoremovable protecting groups, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are disjointed at the C-9 position. rsc.orgnih.gov This disjoint nature leads to an increase in the negative charge at this position upon HOMO-LUMO excitation, influencing the molecule's photoreactivity. nih.gov

Time-resolved fluorescence studies on certain xanthene derivatives have revealed that the release of a leaving group can occur from the first excited singlet state with a lifetime in the nanosecond range, a mechanism analogous to that of coumarin-based photoremovable protecting groups. uni-regensburg.de The study of these excited states is fundamental to designing new photoactivatable molecules with tailored properties. nih.govuni-regensburg.de

Photoinduced Electron Transfer and Energy Transfer Processes

Photoinduced electron transfer (PET) is a key process in the function of many photoactivatable molecules. In the context of xanthene derivatives, PET can play a crucial role in their photoreactivity. For instance, the mechanism of some photoremovable protecting groups based on dye chromophores involves PET. rsc.org The excited chromophore can be reduced by an electron transfer from an attached functional group, initiating the cleavage process. rsc.org

Photoreactivity and Photodecomposition Pathways

The photoreactivity of this compound and its analogues is diverse and highly dependent on their structure and the reaction conditions. A notable photoreaction is the release of small molecules upon irradiation. For example, certain xanthene-9-carboxylic acid derivatives are known to release carbon monoxide (CO) upon irradiation with visible light. muni.czsigmaaldrich.com

The photodecomposition of these compounds can proceed through various pathways. In the case of some xanthene-based photoremovable protecting groups, irradiation leads to the release of a leaving group and the formation of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid as a major photoproduct. rsc.orgnih.gov This carboxylic acid can itself be photochemically active, undergoing further degradation to other products like 3,6-dihydroxy-9H-xanthen-9-one. rsc.org The presence of oxygen can influence the photodecomposition pathway, although in some cases, its effect on the quantum yield and product distribution is minimal. rsc.orgresearchgate.net

The solvent can also play a key role in the photoreaction steps. muni.czmuni.cz For instance, the photochemistry of some common xanthene dyes like fluorescein (B123965) in aqueous solutions leads to their degradation and the formation of several low-mass products, including formic acid. researchgate.net

Luminescence Properties and Mechanisms

Xanthene derivatives are well-known for their strong fluorescence properties. cymitquimica.com The luminescence of these compounds is closely tied to their molecular structure and the nature of their excited states. For example, fluorescein, a prominent xanthene dye, exhibits a high fluorescence quantum yield in aqueous solutions at physiological pH. researchgate.net

The fluorescence mechanism involves the absorption of light, which excites the molecule to a singlet excited state (S1). The molecule then returns to the ground state (S0) by emitting a photon. muni.cz The efficiency of this process, the fluorescence quantum yield (Φf), is a key characteristic. For some xanthene derivatives, the fluorescence quantum yield can be quite high, indicating that fluorescence is a major deactivation pathway for the excited state. researchgate.net